molecular formula C16H14N4O2 B11667528 2-(1H-benzimidazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11667528
M. Wt: 294.31 g/mol
InChI Key: IOWSAUOULFUSPW-GIJQJNRQSA-N
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Description

2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-benzimidazol-1-yl)acetohydrazide with 2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the desired product is formed. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Potential use in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with biological macromolecules, such as DNA and proteins. The compound can bind to DNA through intercalation or groove binding, leading to the inhibition of DNA replication and transcription. This interaction can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can interact with enzymes and proteins, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)ethanol
  • 2-(1H-benzimidazol-2-yl)phenol
  • 2-(1H-benzimidazol-2-yl)methanol

Uniqueness

2-(1H-benzimidazol-1-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of the benzimidazole ring with a hydrazide and a hydroxyphenyl group. This unique structure contributes to its diverse biological activities and potential applications in various fields. The presence of the hydroxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14N4O2/c21-15-8-4-1-5-12(15)9-18-19-16(22)10-20-11-17-13-6-2-3-7-14(13)20/h1-9,11,21H,10H2,(H,19,22)/b18-9+

InChI Key

IOWSAUOULFUSPW-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32)O

Origin of Product

United States

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